Secologanin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

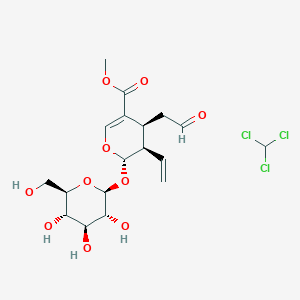

“Chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate” is a complex organic compound with a multifaceted structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common reagents might include protecting groups like tert-butyldimethylsilyl chloride, oxidizing agents like pyridinium chlorochromate, and reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like high-performance liquid chromatography.

Analyse Des Réactions Chimiques

Vacuolar Transport and Compartmentalization

Secologanin’s reactivity is spatially regulated by the vacuolar transporter CrMATE1 , a member of the multidrug and toxic compound extrusion (MATE) family. Key findings include:

-

CrMATE1 silencing reduces vacuolar this compound by 50–73%, triggering accumulation of its reduced form, secologanol (16–38-fold increase) .

-

Disrupted transport limits availability for condensation with tryptamine, stalling strictosidine synthesis .

Table 1: Effects of CrMATE1 Silencing in Catharanthus roseus Varieties

| Parameter | 'Little Delicata' (LD) | 'Pacifica White' (PW) |

|---|---|---|

| This compound reduction | 50% | 73% |

| Secologanol accumulation | 16-fold | 38-fold |

| Catharanthine reduction | 22% | 45% |

| Vindoline reduction | No change | 41% |

Condensation with Tryptamine

The strictosidine synthase (STR) -catalyzed Pictet-Spengler reaction between this compound and tryptamine forms strictosidine, the universal MIA precursor:

This compound+tryptamineSTRstrictosidine+H2O

-

Stereochemical specificity : STR exhibits strict preference for this compound’s glucose moiety, as shown by reduced activity with des-vinyl analogs .

-

Substrate leakage : Passive this compound diffusion from vacuoles (7–8% leakage in oocytes) partially sustains strictosidine synthesis under transporter-deficient conditions .

Side Reactions and Byproducts

Secologanol formation :

Reductive metabolism of this compound occurs when transport is impaired:

This compound+NADPH→secologanol+NADP+

Applications De Recherche Scientifique

Introduction to Secologanin

This compound is an iridoid glucoside primarily derived from the plant Catharanthus roseus, which is renowned for its production of various terpenoid indole alkaloids, including vinblastine and vincristine, used in cancer treatment. This compound serves as a critical precursor in the biosynthesis of these alkaloids and exhibits a range of biological activities, making it a subject of interest in both pharmaceutical and agricultural applications.

Pharmaceutical Applications

Anticancer Properties

this compound plays a pivotal role in the biosynthesis of anticancer drugs derived from Catharanthus roseus. The compound itself has been studied for its potential anticancer effects, contributing to the therapeutic properties of vinblastine and vincristine. Research indicates that this compound may enhance the efficacy of these drugs by modulating metabolic pathways involved in cancer cell proliferation .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, which can be leveraged in developing new antimicrobial agents. Its efficacy against various pathogens suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .

Neuroprotective Effects

Recent investigations have highlighted this compound's neuroprotective capabilities, indicating its potential use in treating neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation, which are critical factors in neurodegeneration .

Agricultural Applications

Pest Management

this compound and other iridoids have been identified as natural insect pheromones, suggesting their utility in pest management strategies. Their application could lead to environmentally friendly pest control methods that reduce reliance on synthetic pesticides .

Plant Defense Mechanisms

The presence of this compound in plants contributes to their defense against herbivores and pathogens. This characteristic makes it a valuable compound for enhancing crop resilience through biotechnological approaches aimed at increasing this compound levels in economically important crops .

Biosynthesis Pathway

This compound is synthesized through a series of enzymatic reactions involving geraniol as a precursor. The biosynthetic pathway includes multiple steps such as oxidation, reduction, glycosylation, and methylation, leading to the formation of this compound from simpler terpenoid structures .

Transport Mechanisms

Recent studies have identified specific transporters responsible for the intracellular movement of this compound. For instance, the CrMATE1 transporter has been characterized as a vacuolar importer that facilitates the accumulation of this compound within plant cells, thereby influencing its availability for downstream metabolic processes .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on cancer cell lines, revealing that it enhances the cytotoxic effects of vinblastine. The combination treatment showed significantly increased apoptosis rates compared to vinblastine alone, suggesting that this compound could be used to improve therapeutic outcomes in cancer treatment .

Case Study 2: Antimicrobial Properties

In a comparative study assessing various plant extracts for antimicrobial activity, this compound exhibited notable inhibition against several bacterial strains. This finding supports its potential application in developing natural antimicrobial agents for clinical use .

Mécanisme D'action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.

Comparaison Avec Des Composés Similaires

Similar compounds might include other complex organic molecules with multiple functional groups and stereocenters. These could include natural products like steroids or synthetic molecules like pharmaceuticals. The uniqueness of this compound might lie in its specific combination of functional groups and stereochemistry, which could confer unique chemical properties and biological activities.

Similar Compounds

Steroids: Complex organic molecules with multiple rings and functional groups.

Pharmaceuticals: Synthetic molecules designed for therapeutic use.

Natural Products: Complex molecules isolated from natural sources with diverse biological activities.

Propriétés

Formule moléculaire |

C18H25Cl3O10 |

|---|---|

Poids moléculaire |

507.7 g/mol |

Nom IUPAC |

chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C17H24O10.CHCl3/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17;2-1(3)4/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3;1H/t8-,9+,11-,12-,13+,14-,16+,17+;/m1./s1 |

Clé InChI |

VQEZNDFCWHOGTG-DMYJQGTGSA-N |

SMILES isomérique |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.C(Cl)(Cl)Cl |

SMILES canonique |

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O.C(Cl)(Cl)Cl |

Synonymes |

secologanin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.